3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione 3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Brand Name: Vulcanchem
CAS No.: 921540-35-4
VCID: VC4806330
InChI: InChI=1S/C23H22N6O3/c1-4-32-17-11-9-15(10-12-17)19-25-26-22-28(13-16-8-6-5-7-14(16)2)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31)
SMILES: CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C
Molecular Formula: C23H22N6O3
Molecular Weight: 430.468

3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

CAS No.: 921540-35-4

Cat. No.: VC4806330

Molecular Formula: C23H22N6O3

Molecular Weight: 430.468

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione - 921540-35-4

Specification

CAS No. 921540-35-4
Molecular Formula C23H22N6O3
Molecular Weight 430.468
IUPAC Name 8-(4-ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Standard InChI InChI=1S/C23H22N6O3/c1-4-32-17-11-9-15(10-12-17)19-25-26-22-28(13-16-8-6-5-7-14(16)2)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31)
Standard InChI Key JQAGQGNVPDSHOQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C

Introduction

The compound 3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H- triazolo[3,4-h]purine-6,8-dione is a member of the triazolopyrimidine family. This class of compounds is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. The structure of this compound incorporates a triazolopyrimidine core fused with purine-like motifs and substituted aromatic groups that enhance its bioactivity.

Structural Overview

The compound features:

  • A triazolopyrimidine core, which is a bicyclic heterocyclic framework.

  • Substituents at key positions:

    • A 4-ethoxyphenyl group at position 3.

    • A methyl group at position 5.

    • A (2-methylphenyl)methyl group at position 9.

This combination of substituents contributes to its physicochemical properties and potential biological activity.

Synthesis

The synthesis of triazolopyrimidines typically involves multi-step reactions starting from purine or pyrimidine derivatives. For this compound:

  • The triazolopyrimidine core is constructed via cyclization reactions involving hydrazines and dicarbonyl compounds.

  • Aromatic substitutions (e.g., ethoxyphenyl and methylphenyl groups) are introduced through nucleophilic substitution or Friedel-Crafts alkylation.

Biological Activity

Triazolopyrimidines have been extensively studied for their pharmacological activities:

  • Anti-inflammatory Activity

    • Triazolopyrimidine derivatives have shown inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .

  • Antimicrobial Properties

    • Compounds with similar scaffolds exhibit activity against bacterial and fungal strains by targeting nucleic acid synthesis or membrane integrity .

  • Anticancer Potential

    • Substitution patterns on the triazolopyrimidine core influence DNA intercalation and inhibition of topoisomerases .

  • Antitubercular Activity

    • Studies have highlighted the efficacy of triazolopyrimidines against Mycobacterium tuberculosis, with specific substitutions enhancing potency while maintaining low cytotoxicity in eukaryotic cells .

Applications and Future Directions

This compound holds promise for pharmaceutical development due to its structural versatility and bioactivity:

  • Drug Development: Potential candidate for anti-inflammatory or antitubercular drugs.

  • Chemical Biology: Useful as a probe to study enzyme mechanisms (e.g., COX/LOX inhibitors).

  • Optimization: Modifications to improve solubility or reduce toxicity can be explored.

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